molecular formula C11H11BrO B1527666 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one CAS No. 1180671-71-9

2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one

Cat. No.: B1527666
CAS No.: 1180671-71-9
M. Wt: 239.11 g/mol
InChI Key: VXBTZBPYYAFEAR-UHFFFAOYSA-N
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Description

2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one is a brominated organic compound with the molecular formula C11H11BrO. It is a white solid with a molecular weight of 239.11 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one typically involves the bromination of benzocyclohepten-7-one derivatives. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted benzocyclohepten-7-ones.

Scientific Research Applications

2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one is structurally similar to other brominated benzocyclohepten-7-ones. its unique bromine substitution at the 2-position sets it apart from other compounds in this class. Similar compounds include:

  • 2-Chloro-5,6,8,9-tetrahydro-benzocyclohepten-7-one

  • 2-Iodo-5,6,8,9-tetrahydro-benzocyclohepten-7-one

  • 2-Fluoro-5,6,8,9-tetrahydro-benzocyclohepten-7-one

These compounds differ in their halogen substituents, which can affect their reactivity and applications.

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Properties

IUPAC Name

3-bromo-5,6,8,9-tetrahydrobenzo[7]annulen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-10-4-1-8-2-5-11(13)6-3-9(8)7-10/h1,4,7H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBTZBPYYAFEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CCC1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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